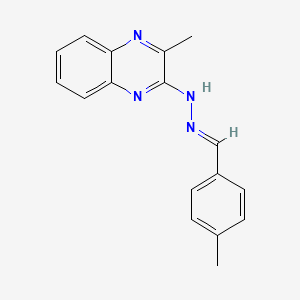
(4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetically engineered chemical belonging to the class of diazepines and pyrazoles. Structurally complex, its unique arrangement confers specific biochemical properties, making it significant in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions Creating (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride involves multiple synthetic steps. Key precursors, 1H-pyrazole and 2,5-dichlorophenyl ketone, react under controlled conditions. Intermediate compounds are synthesized through a series of nucleophilic substitutions and cyclization reactions, concluding with hydrochloride addition to yield the target compound. Industrial Production Methods Industrial synthesis scales up these reactions using continuous flow reactors, ensuring high yield and purity. Catalysts and automated control systems optimize reaction rates and temperatures, maintaining consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Its diazepane ring and pyrazole moiety are particularly reactive sites. Common Reagents and Conditions Common reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophilic reagents like alkyl halides. Major Products Formed Oxidation often results in carboxylic acid derivatives, while reduction can lead to alcohol derivatives. Nucleophilic substitution usually modifies the diazepane ring.
Applications De Recherche Scientifique
Chemistry This compound is used as a building block in synthetic organic chemistry to create more complex molecules. Biology Studies show it interacts with specific proteins, influencing biological pathways. Medicine Industry It serves as a reagent in industrial chemical processes, including material synthesis.
Mécanisme D'action
Molecular Targets and Pathways The compound's interaction with molecular targets like enzymes or receptors affects biological pathways. Its unique structure enables selective binding, modulating enzyme activities or receptor functions, which can be harnessed for therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness Compared to other diazepines and pyrazoles, its dual functional groups confer greater reactivity and versatility. Similar compounds include 1,4-diazepane derivatives and pyrazole-based molecules, which, while similar, lack the specific combination of properties unique to (4-(2-(1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(2,5-dichlorophenyl)methanone hydrochloride.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-pyrazol-1-ylethyl)-1,4-diazepan-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O.ClH/c18-14-3-4-16(19)15(13-14)17(24)22-7-2-6-21(9-11-22)10-12-23-8-1-5-20-23;/h1,3-5,8,13H,2,6-7,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGLCVQHODTBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)


![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)
![[2-(Oxan-2-yloxy)cyclopentyl]methanol](/img/structure/B2612779.png)
![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)

![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)

![ethyl 4-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2612790.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612791.png)

